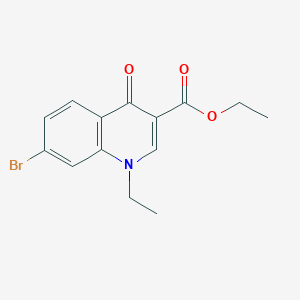

Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them significant in medicinal chemistry. This compound, characterized by its bromine and ethyl substitutions, exhibits unique chemical properties that make it valuable for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Purification: The resulting ester is purified through recrystallization or column chromatography to obtain the final product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom and other substituents.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted quinolines.

Oxidation Products: Oxidized quinoline derivatives.

Hydrolysis Products: 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of quinoline compounds, including ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. The compound has been evaluated against various microorganisms, demonstrating notable efficacy.

Case Study: Antimicrobial Screening

A study published in RSC Advances investigated a series of quinoline derivatives for their antibacterial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL for some compounds, suggesting a potential for developing new antituberculosis agents .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound 6d | 6.25 | Mycobacterium smegmatis |

| Compound 6e | 19.00 | Pseudomonas aeruginosa |

Anticancer Research

The anticancer properties of this compound are also under investigation. Quinoline derivatives are known for their ability to interact with DNA and inhibit cancer cell proliferation.

Case Study: Breast Cancer Activity

A study focused on synthesizing various quinoline derivatives, including this compound, reported promising results in inhibiting breast cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, highlighting the compound's potential as a therapeutic agent .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. The compound is characterized by its unique structure which contributes to its biological activities.

Synthesis Overview

The synthesis often employs thionyl chloride and dimethylformamide as solvents under reflux conditions. The reaction conditions are crucial for achieving high yields and purity of the final product.

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Ethylation with ethyl bromide | DMF, 80°C | 68.8 |

| Chlorination with thionyl chloride | Reflux | 76 |

Wirkmechanismus

The antibacterial activity of Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of bacterial DNA, which is necessary for replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ciprofloxacin: A widely used quinolone antibiotic with a similar mechanism of action.

Levofloxacin: Another quinolone with enhanced activity against a broader range of bacteria.

Norfloxacin: Known for its use in urinary tract infections.

Uniqueness

Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific bromine and ethyl substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones. These structural differences can influence its spectrum of activity, potency, and resistance profile.

Biologische Aktivität

Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 131993-96-9) is a synthetic compound belonging to the quinoline class, characterized by its unique structure which includes a bromo substituent at the 7-position and an ethyl group at the 1-position. This compound has garnered attention in medicinal chemistry due to its notable biological activities, particularly as an antibacterial agent.

| Property | Value |

|---|---|

| Molecular Formula | C14H14BrNO3 |

| Molar Mass | 324.17 g/mol |

| CAS Number | 131993-96-9 |

| SMILES | O=C(C1=CN(CC)C2=C(C=CC(Br)=C2)C1=O)OCC |

This compound acts primarily by inhibiting bacterial DNA synthesis. Its structure allows it to interact with bacterial enzymes involved in DNA replication and transcription, making it effective against various strains of bacteria, including those resistant to conventional antibiotics. This compound is significant as an intermediate in the synthesis of ozenoxacin , a topical antibiotic approved for treating skin infections like impetigo .

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of this compound:

- In vitro Studies : Laboratory tests have shown that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, it has been noted to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Structure-Activity Relationship (SAR)

Research into the SAR of quinoline derivatives indicates that modifications at specific positions can enhance or diminish biological activity. The presence of the bromo group at position 7 is crucial for maintaining activity, while variations at other positions can lead to different potency levels against various bacterial strains .

Case Study 1: Efficacy Against Resistant Strains

A study focusing on the efficacy of this compound revealed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested alongside standard antibiotics, showing synergistic effects when combined with certain beta-lactams, which could enhance therapeutic outcomes in resistant infections .

Case Study 2: Synthesis and Application in Antimicrobial Therapy

Another significant study highlighted its role in synthesizing ozenoxacin. Researchers synthesized ethyl 7-bromo-1-isopropyl derivatives and evaluated their antimicrobial properties. The findings confirmed that these derivatives could serve as potent alternatives to existing treatments for skin infections caused by resistant bacteria .

Eigenschaften

IUPAC Name |

ethyl 7-bromo-1-ethyl-4-oxoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c1-3-16-8-11(14(18)19-4-2)13(17)10-6-5-9(15)7-12(10)16/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEBMMDKOMQGBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=C(C=C2)Br)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.